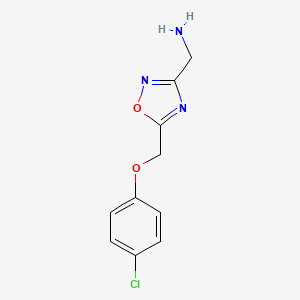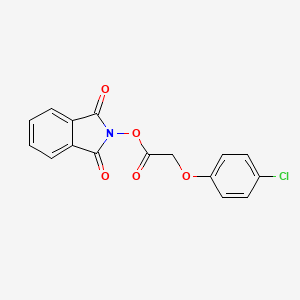
5-Amino-3-(2-methyl-6-quinolyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(2-methyl-6-quinolyl)isoxazole is a heterocyclic compound that features both an isoxazole ring and a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-methyl-6-quinolyl)isoxazole typically involves the cyclization of appropriate precursors. One common method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods are known for their high yields and moderate reaction conditions.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(2-methyl-6-quinolyl)isoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like tert-butyl nitrite.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group and the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include CuCl, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
5-Amino-3-(2-methyl-6-quinolyl)isoxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Amino-3-(2-methyl-6-quinolyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-methylisoxazole: This compound is structurally similar but lacks the quinoline moiety.
5-Amino-3-methylisoxazole-4-carboxylic acid: Another related compound with different functional groups.
Uniqueness
5-Amino-3-(2-methyl-6-quinolyl)isoxazole is unique due to the presence of both the isoxazole and quinoline rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C13H11N3O |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
3-(2-methylquinolin-6-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C13H11N3O/c1-8-2-3-9-6-10(4-5-11(9)15-8)12-7-13(14)17-16-12/h2-7H,14H2,1H3 |
Clé InChI |
GTOUMVPPGYACBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=C(C=C2)C3=NOC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
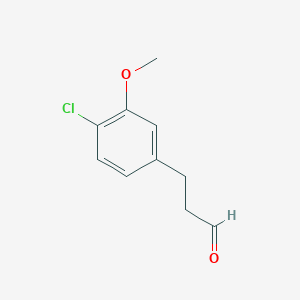
![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)
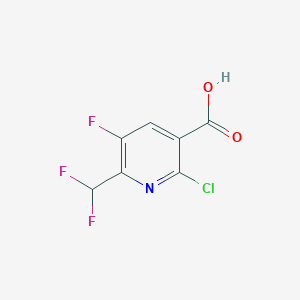
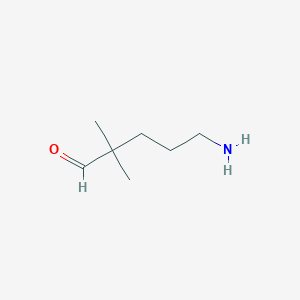

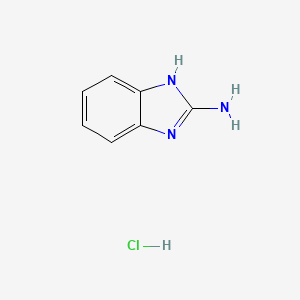
![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)

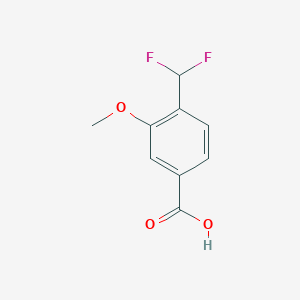
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13573473.png)

